molecular formula C20H15BrN2O3S2 B2984259 (Z)-1-benzyl-3-(((2-bromophenyl)amino)methylene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide CAS No. 894672-87-8

(Z)-1-benzyl-3-(((2-bromophenyl)amino)methylene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide

Cat. No. B2984259
CAS RN: 894672-87-8
M. Wt: 475.38
InChI Key: KDJCRUYYYWWQLL-PDGQHHTCSA-N
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Description

The compound is a complex organic molecule that likely contains a thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide core structure. It also seems to have a benzyl group and a 2-bromophenylamino group attached to it .

Scientific Research Applications

Synthesis of Heterocyclic Systems

Research has demonstrated the utility of related compounds in the synthesis of diverse heterocyclic systems. For example, the use of similar reagents has enabled the preparation of various substituted fused pyrimidinones and thiazin dioxides. These compounds are obtained through reactions involving catalytic transfer hydrogenation and selective removal of protective groups, showcasing the versatility of these structures in synthesizing complex molecules with high yields (Toplak et al., 1999).

Novel Synthesis Approaches

Another study explored a one-step synthesis of novel thiazino isoindolinones, highlighting an efficient approach to constructing complex molecules through nucleophilic substitution, ring opening, and intramolecular cyclization. This method provides a simple and convenient route, emphasizing atom economy and operational simplicity in the synthesis of heterocyclic compounds (Mor & Sindhu, 2019).

Catalysis and Synthetic Applications

The catalytic potential of related bromophenyl compounds has been investigated, showing their efficacy in cross-coupling reactions. Such compounds serve as synthetic equivalents for complex transformations, facilitating the synthesis of unsymmetrically substituted benzenes with diverse functional groups (Okano et al., 1998).

Monoamine Oxidase Inhibition

In the realm of biological activity, derivatives of similar structures have been synthesized and evaluated for their monoamine oxidase inhibition. These compounds, through a series of reactions including cyclization and hydrazinolysis, have shown potential as selective inhibitors, offering a foundation for the development of therapeutic agents (Ahmad et al., 2018).

properties

IUPAC Name

(3Z)-1-benzyl-3-[(2-bromoanilino)methylidene]-2,2-dioxothieno[3,2-c]thiazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15BrN2O3S2/c21-15-8-4-5-9-16(15)22-12-18-19(24)20-17(10-11-27-20)23(28(18,25)26)13-14-6-2-1-3-7-14/h1-12,22H,13H2/b18-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDJCRUYYYWWQLL-PDGQHHTCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=C(C(=O)C(=CNC4=CC=CC=C4Br)S2(=O)=O)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CN2C3=C(C(=O)/C(=C/NC4=CC=CC=C4Br)/S2(=O)=O)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15BrN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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